molecular formula C21H20N4O2S2 B11162222 1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B11162222
M. Wt: 424.5 g/mol
InChI Key: HTTZCBBKXYPZJT-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiadiazole derivatives, such as:

Uniqueness

What sets 1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S2/c1-14-7-5-6-10-17(14)25-12-15(11-19(25)26)20(27)22-21-24-23-18(29-21)13-28-16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,22,24,27)

InChI Key

HTTZCBBKXYPZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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